{3-[(4,6-Dimethylpyrimidin-2-yl)amino]phenyl}(2-phenylmorpholin-4-yl)methanone
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Overview
Description
3-[(4,6-Dimethylpyrimidin-2-yl)amino]phenyl}(2-phenylmorpholin-4-yl)methanone: N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenylmorpholin-4-yl)acetamide , belongs to the imidazole-containing class of compounds. Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and histamine .
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
- Optimization of reaction conditions, purification steps, and scalability considerations are essential for efficient production.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of imidazole-based derivatives.
Reduction: Reduction reactions could yield corresponding amines or other reduced forms.
Substitution: Substitution reactions at the phenyl or morpholine rings are possible.
Acid Catalysts: Used in the initial condensation step.
Hydrogenation Catalysts: For reduction reactions.
Halogenating Agents: For substitution reactions.
- The primary product is the target compound itself, which exhibits interesting pharmacological properties.
Scientific Research Applications
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Chemistry: Serves as a building block for designing novel compounds.
Biology: May interact with biological targets, influencing cellular processes.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other imidazole-containing compounds.
Similar Compounds: Explore related structures, such as 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid .
Properties
Molecular Formula |
C23H24N4O2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[3-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl]-(2-phenylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C23H24N4O2/c1-16-13-17(2)25-23(24-16)26-20-10-6-9-19(14-20)22(28)27-11-12-29-21(15-27)18-7-4-3-5-8-18/h3-10,13-14,21H,11-12,15H2,1-2H3,(H,24,25,26) |
InChI Key |
DVKTYAIRLSGIJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)N3CCOC(C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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